Ethyl 2-(2-amino-5-chlorothiazol-4-YL)acetate
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Overview
Description
2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the chloro substituent on the thiazole ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester typically involves the reaction of 2-amino-5-chlorothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of 2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Scientific Research Applications
2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The amino and chloro substituents on the thiazole ring allow the compound to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can act as a ligand for certain receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-thiazoleacetic acid
- 2-Amino-5-chlorothiazole
- 2-Amino-4-phenylthiazole
Uniqueness
2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester is unique due to the presence of both the amino and chloro substituents on the thiazole ring, which enhances its reactivity and potential for diverse chemical transformations. This compound also exhibits a broader range of biological activities compared to its analogs, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C7H9ClN2O2S |
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Molecular Weight |
220.68 g/mol |
IUPAC Name |
ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C7H9ClN2O2S/c1-2-12-5(11)3-4-6(8)13-7(9)10-4/h2-3H2,1H3,(H2,9,10) |
InChI Key |
UGOJWGHBNPPCOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(SC(=N1)N)Cl |
Origin of Product |
United States |
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